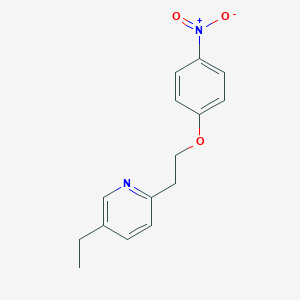

5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine

Description

BenchChem offers high-quality 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-2-12-3-4-13(16-11-12)9-10-20-15-7-5-14(6-8-15)17(18)19/h3-8,11H,2,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCCHRPMSPXKJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90536505 | |

| Record name | 5-Ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90536505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85583-54-6 | |

| Record name | 5-Ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85583-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90536505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 5-ethyl-2-[2-(4-nitrophenoxy)ethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is a key intermediate in the synthesis of the antidiabetic drug, Pioglitazone.[1] Pioglitazone belongs to the thiazolidinedione class of drugs and functions as an insulin sensitizer. Understanding the physicochemical properties of its synthetic intermediates is crucial for process optimization, impurity profiling, and ensuring the quality and safety of the final active pharmaceutical ingredient (API). This technical guide provides a summary of the known physicochemical properties of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine, along with general experimental protocols for determining key parameters.

Core Physicochemical Properties

A summary of the available quantitative data for 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is presented in the table below. It should be noted that comprehensive experimental data for this specific intermediate is limited in publicly accessible literature.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆N₂O₃ | [2] |

| Molecular Weight | 272.30 g/mol | [3] |

| CAS Number | 85583-54-6 | [3] |

| Appearance | Light yellow to Amber to Dark green powder to crystal | |

| Physical State (at 20°C) | Solid | |

| Melting Point | 53-55 °C or 57.0 to 61.0 °C | |

| Purity | >98.0% (GC) |

Note: Conflicting melting point ranges have been reported. This could be due to different analytical methods or purity levels of the samples tested.

Synthesis Workflow

The synthesis of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is a critical step in the production of Pioglitazone. The general workflow for its synthesis is depicted below.

References

An In-depth Technical Guide to 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine

This technical guide provides a comprehensive overview of the chemical identifiers, properties, synthesis, and biological relevance of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Compound Identifiers and Properties

5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is a key chemical intermediate, primarily recognized for its role in the synthesis of the antidiabetic drug, Pioglitazone.[1][2] Below is a summary of its primary identifiers and physicochemical properties.

| Identifier Type | Data |

| CAS Number | 85583-54-6[1][3][4] |

| IUPAC Name | 5-Ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine |

| Synonyms | 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]nitrobenzene[3][4] |

| Molecular Formula | C₁₅H₁₆N₂O₃[3][4] |

| Molecular Weight | 272.30 g/mol [3] |

| Appearance | Light yellow to amber to dark green powder/crystal[1][5] |

| Melting Point | 53 °C or 57.0 to 61.0 °C[1][2] |

| Canonical SMILES | CCc1ccc(CCOc2ccc(cc2)--INVALID-LINK--[O-])nc1[4] |

| InChI | InChI=1S/C15H16N2O3/c1-2-12-3-4-13(16-11-12)9-10-20-15-7-5-14(6-8-15)17(18)19/h3-8,11H,2,9-10H2,1H3[4][6] |

Experimental Protocols

Synthesis of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine

A common synthetic route to the title compound involves a Williamson ether synthesis. The following protocol is adapted from published literature.[1][2]

Materials:

-

2-(5-ethylpyridin-2-yl)ethanol

-

1-fluoro-4-nitrobenzene

-

Sodium hydride (60% dispersion in oil) or another suitable base like an alkali metal hydroxide.

-

Dimethylformamide (DMF) or Acetone as solvent.

-

Ethyl acetate for crystallization.

Procedure:

-

An equimolar mixture of 2-(5-ethylpyridin-2-yl)ethanol (e.g., 1.5 g, 10 mmol) and 1-fluoro-4-nitrobenzene (e.g., 1.41 g, 10 mmol) is prepared.

-

The reactants are dissolved in a suitable solvent such as dimethylformamide (DMF).

-

A slight molar excess of a strong base, such as sodium hydride (e.g., 0.29 g, 12 mmol), is added portion-wise to the reaction mixture at room temperature.

-

The mixture is stirred at room temperature for approximately 10 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is worked up, typically by pouring it into water and extracting with an organic solvent like ether.

-

The organic layer is washed with water and dried over a suitable drying agent (e.g., MgSO₄).

-

The solvent is removed under reduced pressure to yield the crude product.

-

The final compound is purified by crystallization from a solvent such as ethyl acetate.

Logical and Experimental Workflows

The primary significance of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine lies in its role as a precursor to Pioglitazone. The logical workflow from this intermediate to the final active pharmaceutical ingredient is outlined below.

Biological Context and Signaling Pathways

While there is no documented direct biological activity for 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine itself, its end-product, Pioglitazone, is a well-characterized therapeutic agent. Pioglitazone is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[4]

The activation of PPAR-γ by Pioglitazone leads to a cascade of downstream effects that ultimately enhance insulin sensitivity.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Pioglitazone | 111025-46-8 [chemicalbook.com]

- 3. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine | C15H16N2O3 | CID 13314806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine [lgcstandards.com]

A Technical Guide to the Spectroscopic Profile of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is a chemical compound with the molecular formula C₁₅H₁₆N₂O₃ and a molecular weight of 272.30 g/mol .[1][2][3][4] It is recognized as an impurity of Pioglitazone, a medication used to treat type 2 diabetes.[1] Understanding the spectroscopic characteristics of this compound is crucial for its identification, quantification, and quality control in pharmaceutical preparations. This guide provides a comprehensive overview of its expected and reported spectroscopic data, along with methodologies for its analysis.

Molecular Structure and Predicted Spectroscopic Features

The structure of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine comprises three key components: a 5-ethylpyridine ring, an ethyl linker with an ether linkage, and a 4-nitrophenyl group. Each of these moieties contributes distinct signals to the compound's spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the ethyl group, the ethoxy linker, and the nitrophenyl ring.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridine-H (positions 3, 4, 6) | 7.0 - 8.5 | m | 3H |

| Nitrophenyl-H | 7.0 - 8.3 | m | 4H |

| -O-CH₂- | 4.2 - 4.5 | t | 2H |

| Pyridine-CH₂- | 3.0 - 3.3 | t | 2H |

| Ethyl -CH₂- | 2.6 - 2.8 | q | 2H |

| Ethyl -CH₃ | 1.2 - 1.4 | t | 3H |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Atoms | Predicted Chemical Shift (ppm) |

| Pyridine C (quaternary) | 150 - 160 |

| Nitrophenyl C-NO₂ | 140 - 150 |

| Pyridine C-H | 120 - 140 |

| Nitrophenyl C-H | 115 - 130 |

| Nitrophenyl C-O | 160 - 170 |

| -O-CH₂- | 65 - 75 |

| Pyridine-CH₂- | 35 - 45 |

| Ethyl -CH₂- | 25 - 35 |

| Ethyl -CH₃ | 10 - 20 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine are listed below.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 3000 |

| C=N (pyridine) | 1550 - 1650 |

| C=C (aromatic) | 1400 - 1600 |

| N-O (nitro group) | 1500 - 1550 (asymmetric), 1300 - 1350 (symmetric) |

| C-O (ether) | 1000 - 1300 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine, the molecular ion peak [M]⁺ is expected at m/z 272. The fragmentation pattern would likely involve cleavage of the ether linkage and the ethyl group from the pyridine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the pyridine and nitrophenyl chromophores is expected to result in strong absorption in the UV region, likely between 250 and 350 nm.

Experimental Protocols

Detailed experimental methodologies are crucial for obtaining high-quality spectroscopic data. While specific experimental details for this compound are not widely published, standard protocols for NMR, IR, MS, and UV-Vis analysis of organic compounds are applicable.

Sample Preparation For NMR analysis, the sample should be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). For IR spectroscopy, the sample can be analyzed as a thin film, a KBr pellet, or in solution. For MS, the sample is typically introduced into the instrument in a suitable volatile solvent. For UV-Vis spectroscopy, the compound is dissolved in a UV-transparent solvent like ethanol or acetonitrile.

Instrumentation and Data Acquisition Standard spectroscopic instrumentation is used for analysis. For instance, NMR spectra can be acquired on a 300 or 500 MHz spectrometer. A Fourier-transform infrared (FTIR) spectrometer is used for IR analysis. A variety of mass analyzers (e.g., quadrupole, time-of-flight) can be employed for MS. A dual-beam UV-Vis spectrophotometer is suitable for absorption measurements.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine.

References

A Technical Guide to the Crystal Structure of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine

Introduction: 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is a heterocyclic compound of significant interest in pharmaceutical synthesis. It serves as a crucial intermediate in the manufacture of Pioglitazone, a drug belonging to the thiazolidinedione class used for the treatment of type 2 diabetes mellitus.[1] Understanding the precise three-dimensional arrangement of atoms within this molecule is essential for optimizing synthesis pathways and for the development of related biologically active compounds. This guide provides a detailed overview of the crystal structure of the title compound, based on X-ray crystallographic analysis, along with the experimental protocols for its synthesis and characterization.

Crystallographic and Structural Data

The crystal structure of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pbca.[1][2] The key crystallographic data and refinement parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₆N₂O₃ |

| Formula Weight | 272.30 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 17.3530(6) |

| b (Å) | 8.158(3) |

| c (Å) | 20.482(3) |

| Volume (ų) | 2897.4(14) |

| Z (Molecules per unit cell) | 8 |

| Temperature (K) | Room Temperature |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Dihedral Angle (Phenyl-Pyridine) | 83.2(2)° |

Data sourced from Naveen et al. (2006).[1][2]

The molecular conformation is characterized by a significant twist between the pyridine and phenyl rings, with a dihedral angle of 83.2(2)°.[1] The nitro group is nearly coplanar with the benzene ring it is attached to. The structure also exhibits intermolecular hydrogen bonds of the C–H···N type, forming hydrogen-bonded dimers within the crystal lattice.[1]

Experimental Protocols

1. Synthesis of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine:

The synthesis was achieved via a nucleophilic aromatic substitution reaction.[1]

-

An equimolar mixture of 2-(5-ethylpyridin-2-yl)ethanol (10 mmol), sodium hydride (12 mmol), and 1-fluoro-4-nitrobenzene (10 mmol) was prepared.

-

The reactants were stirred in a dimethylformamide (DMF) solvent at room temperature for 10 hours.

-

The resulting product, 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine, was then isolated.

2. Crystallization:

Single crystals suitable for X-ray diffraction were obtained by crystallizing the synthesized compound from an ethyl acetate solution.[1]

3. X-ray Data Collection and Structure Refinement:

A single crystal with dimensions 0.3 × 0.27 × 0.25 mm was selected for the analysis.[1]

-

Data Collection: Data were collected on a DIPLabo Image Plate system using graphite-monochromated Mo Kα radiation. The oscillation method was employed at room temperature, collecting 36 frames of data with an oscillation range of 5° per frame.[1]

-

Data Reduction: The collected images were processed and the data were reduced using the Denzo and Scalepack software packages.[1]

-

Structure Solution and Refinement: The crystal structure was solved by direct methods using the SHELXS-97 program. All non-hydrogen atoms were identified, and hydrogen atoms were placed in chemically acceptable positions.[1]

Visualizations

Diagram 1: Synthetic Pathway

Caption: Synthetic route for 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine.

Diagram 2: Experimental Workflow for Crystal Structure Determination

References

The Therapeutic Potential of Nitrophenoxy Pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, multifaceted biological activities, and mechanisms of action of nitrophenoxy pyridine derivatives. These compounds, characterized by a pyridine ring linked to a nitrophenoxy moiety, have emerged as a versatile and potent class of molecules in medicinal chemistry. Their significance is underscored by a broad spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. This document consolidates quantitative data, details key experimental protocols, and visualizes complex pathways to serve as a vital resource for professionals in drug discovery and development.

Synthetic Strategies

The synthesis of nitrophenoxy pyridine derivatives is adaptable, allowing for extensive structure-activity relationship (SAR) studies to refine potency and selectivity.[1] Common strategies involve nucleophilic aromatic substitution (NAS), coupling reactions, and the introduction of the nitro group via electrophilic aromatic substitution.[2]

One prevalent method is the coupling of a substituted aminopyridine with an activated nitro-substituted benzene ring, such as 1-fluoro-3-nitrobenzene.[2] Another approach involves reacting a pyridine derivative with a nitrophenol. For instance, 3-acetylpyridine can be reacted with N,N-dimethylformamide dimethyl acetal, followed by a reaction with a nitrophenol derivative to achieve high yields.[2] The versatility of these synthetic routes enables the creation of diverse molecular architectures for biological screening.[2]

Biological Activities

Nitrophenoxy pyridine derivatives have demonstrated a remarkable breadth of therapeutic potential, with significant activity reported in oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

The most extensively documented activity of this class of compounds is their antineoplastic effect.[1] They function primarily as potent inhibitors of various protein kinases, which are crucial for cancer cell proliferation and survival.[1]

Mechanism of Action: These derivatives target key enzymes in cell cycle regulation and signal transduction.[1] Significant inhibition has been observed against Aurora kinases, Cyclin-Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), c-Met, VEGFR-2, and Epidermal Growth Factor Receptor (EGFR).[1][3] For example, certain 2-substituted-4-(2-fluorophenoxy) pyridine derivatives have been identified as dual c-Met/VEGFR-2 receptor tyrosine kinase inhibitors.[4] The binding of these derivatives to the kinase active site blocks downstream signaling, leading to cell cycle arrest and apoptosis.

Quantitative Data: The in vitro cytotoxic activity of these compounds has been evaluated against numerous human tumor cell lines.[5] Some derivatives have exhibited potent antitumor activities at low concentrations (log10 GI50 = -4.7).[5]

| Compound Class | Target / Cell Line | Activity (IC₅₀ / MIC) | Reference |

| Pyridine-Urea Derivatives | MCF-7 (Breast Cancer) | 0.22 µM - 7.03 µM | [6][7] |

| Thiophenyl Thiazolyl-Pyridines | A549 (Lung Cancer) | 0.66 µM - 16.03 µM | [3] |

| Pyridine Derivatives | Various (Leukemia, Melanoma, etc.) | log10 GI₅₀ = -4.7 | [5] |

| Imidazo[1,2-a]pyridine Derivatives | c-Met Kinase | 51.3% - 55.3% inhibition at 25 µM | [8] |

| Nitrophenylpiperazine Derivatives | Tyrosinase | IC₅₀ = 72.55 µM | [9] |

Antimicrobial and Anti-tubercular Activity

Nitrophenoxy pyridine derivatives have also shown significant potential in combating infectious diseases, including those caused by multidrug-resistant (MDR) and extensively drug-resistant (XDR) pathogens.

Mechanism of Action: While the exact mechanisms are varied, these compounds are known to disrupt essential cellular processes in microbes. Their activity has been confirmed against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.[10][]

Anti-tubercular Prowess: A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives demonstrated good potency against the H37RV strain of M. tuberculosis. Some compounds showed MICs between 0.5 and 0.8 µM, which is comparable to the standard drug Isoniazid (MIC of 0.3 µM). Furthermore, novel imidazo[1,2-a]pyridine carboxamide derivatives have shown excellent activity against MDR and XDR strains of TB, with MIC values ranging from 0.05 to 1.5 µM.

| Compound Class | Organism | Activity (MIC) | Reference |

| Imidazo[1,2-a]pyridine carboxamides | M. tuberculosis (MDR/XDR) | 0.05 - 1.5 µM | |

| 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridines | M. tuberculosis (H37RV) | 0.5 - 0.8 µM | |

| Pyridine Chalcone Derivatives | S. aureus (MRSA) | Not specified, but showed promise | [6] |

| Pyridine & Thienopyridine Derivatives | E. coli, B. mycoides, C. albicans | MIC as low as <0.0048 mg/mL | [10] |

Anti-inflammatory Activity

Chronic inflammation is a driver of many diseases, and pyridine derivatives have been investigated for their ability to modulate inflammatory pathways.[6]

Mechanism of Action: Certain pyrimidine derivatives bearing a meta-nitrophenyl moiety have been shown to considerably suppress inducible nitric oxide synthase (iNOS) activity (IC50 = 6.2 µM) and iNOS-facilitated nitric oxide (NO) generation (IC50 = 8.6 µM) in LPS-stimulated cells.[12] The mechanism is believed to involve the blockage of iNOS dimerization.[12] Other derivatives have shown inhibitory effects against cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[12]

| Compound Class | Target | Activity (IC₅₀) | Reference |

| Pyrimidine derivative (meta-nitrophenyl) | iNOS Activity | 6.2 µM | [12] |

| Pyrimidine derivative (meta-nitrophenyl) | NO Generation | 8.6 µM | [12] |

| Pyrimidine-pyridine hybrids | COX-2 Enzyme | 0.25 - 0.89 µM | [12] |

Other Biological Activities

The structural versatility of nitrophenoxy pyridine derivatives lends them to a range of other biological activities:

-

Enzyme Inhibition: Beyond kinases, these compounds have been shown to inhibit other enzymes like tyrosinase, acetylcholinesterase (AChE), and cytochrome P450 2A6.[8][9][13]

-

Antioxidant Activity: Some derivatives possess antioxidant properties, which can be beneficial in diseases associated with oxidative stress.[1]

-

Anti-leishmanial Activity: This scaffold has also been explored for its potential against leishmaniasis.[1]

Experimental Protocols

To facilitate the replication and extension of these findings, detailed protocols for key biological assays are provided below.

MTT Assay for Anticancer Activity

This colorimetric assay is used to assess the cytotoxic activity of a compound by measuring the metabolic activity of cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[6]

-

Compound Treatment: Treat the cells with various concentrations of the nitrophenoxy pyridine derivatives and incubate for the desired period (e.g., 48 or 72 hours).[6]

-

MTT Addition: After incubation, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours.[6]

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution using a microplate reader.

-

Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.[1]

Broth Microdilution for Antimicrobial MIC

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Culture bacterial strains in an appropriate broth (e.g., Mueller-Hinton Broth) to an optical density corresponding to a 0.5 McFarland standard. Dilute the suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

-

Serial Dilution: Serially dilute the pyridine derivatives in the broth in 96-well microtiter plates.[6]

-

Inoculation: Inoculate each well with the prepared bacterial suspension.[6]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[6]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]

Structure-Activity Relationship (SAR) Insights

The biological activity of nitrophenoxy pyridine derivatives is highly dependent on the nature and position of substituents on both the pyridine and phenyl rings.

-

Influence of Substituents: Studies on pyridine-urea derivatives showed that the nature of the substituent on the phenyl urea moiety significantly influences anticancer activity.[6] A 4-iodophenyl urea substitution resulted in the highest potency against MCF-7 cells.[6]

-

Enhancing Groups: The presence of -OMe, -OH, -C=O, and -NH₂ groups can enhance antiproliferative activity.[14]

-

Detrimental Groups: Conversely, the presence of halogen atoms or bulky groups may lead to lower antiproliferative activity.[14]

-

Positional Effects: The position of substituents is critical. For example, substitutions at position 3 of the pyridine ring with an imidazole or propargyl ether group showed optimal interactions with the P450 2A6 active site.[13]

Conclusion

N-(4-Nitrophenyl)pyridin-2-amine derivatives and related nitrophenoxy pyridine compounds represent a highly versatile and potent class of molecules with significant therapeutic potential, particularly in oncology and infectious diseases.[1] Their efficacy is largely driven by their ability to inhibit a range of enzymes fundamental to disease progression. The modular nature of their synthesis allows for extensive SAR studies, enabling the fine-tuning of potency and selectivity.[1] Future research should focus on optimizing lead compounds to improve their pharmacokinetic profiles and on exploring novel therapeutic applications for this privileged chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy 4-(3-Nitrophenoxy)pyridin-2-amine (EVT-8650208) [evitachem.com]

- 3. Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents [mdpi.com]

- 4. bio-conferences.org [bio-conferences.org]

- 5. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 12. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 13. oaepublish.com [oaepublish.com]

- 14. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on the synthesis of pioglitazone intermediates

An in-depth analysis of the synthetic pathways for key intermediates in the production of Pioglitazone, a prominent thiazolidinedione antidiabetic agent. This review provides a technical guide for researchers and professionals in drug development, detailing synthetic methodologies, comparative data, and process workflows.

Introduction to Pioglitazone Synthesis

Pioglitazone, chemically known as (±)-5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-2,4-thiazolidinedione, is a widely used oral antihyperglycemic agent for the treatment of type 2 diabetes mellitus. Its mechanism of action involves the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which regulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity.[1][2] The synthesis of Pioglitazone is a multi-step process involving several key intermediates. The most common retrosynthetic approaches dissect the molecule into three primary building blocks: the 5-ethyl-2-substituted pyridine moiety, a p-substituted phenyl ring, and the 2,4-thiazolidinedione (TZD) core.

This review focuses on the principal synthetic routes for three critical intermediates:

-

2,4-Thiazolidinedione (TZD) : The heterocyclic core of the drug.

-

2-(5-ethyl-2-pyridyl)ethanol : The precursor for the pyridine side-chain.

-

4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde : The key aldehyde intermediate that combines the pyridine and phenyl fragments.

The final condensation and reduction steps to yield Pioglitazone from these intermediates will also be discussed.

Synthesis of 2,4-Thiazolidinedione (TZD)

The 2,4-thiazolidinedione ring is the pharmacophore of the glitazone class of drugs. Its synthesis is a fundamental step in the overall production of Pioglitazone. The most prevalent and historically significant method is the condensation of a chloroacetic acid derivative with thiourea.

A common approach involves the direct reaction of chloroacetic acid and thiourea in an acidic aqueous medium.[1][3][4] The reaction proceeds via the formation of an intermediate 2-iminothiazolidin-4-one, which is subsequently hydrolyzed under acidic conditions to yield the desired 2,4-thiazolidinedione.

Caption: Synthesis of 2,4-Thiazolidinedione from Chloroacetic Acid and Thiourea.

Experimental Protocol: Synthesis of 2,4-Thiazolidinedione

This protocol is based on the method described by condensing thiourea with chloroacetic acid in the presence of concentrated hydrochloric acid.[1]

-

Reaction Setup: A mixture of thiourea (1 mole) and chloroacetic acid (1.05-1.15 moles) is prepared in water.[3]

-

Acidification: Concentrated hydrochloric acid is added to the mixture to achieve a pH of 0.5-2.[3]

-

Heating: The reaction mixture is heated to reflux and maintained at this temperature for approximately 10-12 hours with stirring.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Crystallization: After the reaction is complete, the mixture is cooled, which causes the crude 2,4-thiazolidinedione to precipitate.

-

Filtration and Washing: The precipitated solid is collected by filtration and washed with cold water to remove unreacted starting materials and inorganic salts.

-

Recrystallization: The crude product is purified by recrystallization from hot water or an ethanol-water mixture to yield high-purity 2,4-thiazolidinedione crystals.[3]

Data Summary: 2,4-Thiazolidinedione Synthesis

| Reactant A | Reactant B | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Chloroacetic Acid | Thiourea | HCl / Water | Reflux | ~12 | High | [1][4] |

| Ethyl Chloroacetate | Thiourea | Ethanol, then HCl/H₂O | Reflux | - | - | [3] |

Synthesis of 2-(5-ethyl-2-pyridyl)ethanol

This pyridine-based alcohol is a crucial building block that forms the side chain of Pioglitazone. The most common industrial synthesis starts from 5-ethyl-2-methylpyridine (also known as aldehyde-collidine).[5] The synthesis involves a condensation reaction with formaldehyde.[6]

Caption: Synthesis of 2-(5-ethyl-2-pyridyl)ethanol.

Experimental Protocol: Synthesis of 2-(5-ethyl-2-pyridyl)ethanol

This procedure is based on the high-temperature condensation of 5-ethyl-2-methylpyridine with formaldehyde.[6]

-

Reaction Setup: 5-ethyl-2-methylpyridine and an aqueous solution of formaldehyde (e.g., 37%) are charged into a high-pressure steel autoclave.

-

Heating: The mixture is heated to an elevated temperature, typically around 200-250°C. The reaction is carried out under high pressure generated by the reactants and solvent at this temperature.

-

Reaction Time: The reaction is maintained at the target temperature for several hours until the conversion is maximized.

-

Workup: After cooling, the reaction vessel is vented, and the contents are removed. The product is typically separated from the aqueous layer.

-

Purification: The organic layer is subjected to fractional distillation under reduced pressure to isolate 2-(5-ethyl-2-pyridyl)ethanol from unreacted starting material and byproducts. The yield for this step is often reported as poor.

Data Summary: 2-(5-ethyl-2-pyridyl)ethanol Synthesis

| Starting Material | Reagent | Conditions | Purification | Yield | Reference |

| 5-Ethyl-2-methylpyridine | Formaldehyde | High Temp & Pressure | Distillation | Poor |

Synthesis of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde

This intermediate is synthesized by coupling the pyridine alcohol with a p-substituted phenol, typically 4-hydroxybenzaldehyde. This etherification is commonly achieved via a Williamson ether synthesis, where the alcohol is first converted to a better leaving group, such as a tosylate or mesylate, before reacting with the phenoxide.[7]

Caption: Synthesis of the key aldehyde intermediate via Williamson ether synthesis.

Experimental Protocol: Synthesis of the Benzaldehyde Intermediate

This protocol describes a two-step process involving the activation of the alcohol followed by coupling.[7]

-

Activation: To a solution of 2-(5-ethyl-2-pyridyl)ethanol (1 mole) and a base such as triethylamine (1.1 moles) in a suitable solvent like dichloromethane at 0°C, methanesulfonyl chloride (or p-toluenesulfonyl chloride) (1.1 moles) is added dropwise. The mixture is stirred for a few hours at room temperature. The resulting mesylate or tosylate is then isolated after an aqueous workup. A quantitative yield of the mesylate has been reported.[8]

-

Coupling: The activated intermediate (1 mole) is dissolved in a polar aprotic solvent like DMF or acetone. 4-Hydroxybenzaldehyde (1 mole) and a base such as potassium carbonate or sodium hydroxide are added.[7] The mixture is heated (e.g., to 80-90°C) and stirred for several hours until the reaction is complete (monitored by TLC).

-

Workup and Purification: The reaction mixture is cooled, poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and the solvent is evaporated. The crude product is purified by crystallization or column chromatography to give 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde.

Data Summary: Benzaldehyde Intermediate Synthesis

| Alcohol Derivative | Phenol | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Mesylate | 4-Hydroxybenzaldehyde | K₂CO₃ | DMF | - | - | [7] |

| Tosylate | 4-Hydroxybenzaldehyde | NaOH | - | - | - | [7] |

| Bromo-ethanol derivative | 4-Hydroxybenzaldehyde | NaH | DMF | 80-90 | 84 | [9] |

Final Steps: Synthesis of Pioglitazone

The final stage of the synthesis involves converting the aldehyde intermediate into Pioglitazone. This is typically accomplished in two steps: a Knoevenagel condensation followed by a reduction.

-

Knoevenagel Condensation: The 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde is condensed with 2,4-thiazolidinedione to form an intermediate, 5-[-4-[2-(5-ethylpyridin-2-yl)ethoxy]benzylidene]thiazolidine-2,4-dione (also known as dehydropioglitazone, DHP). This reaction is typically catalyzed by a weak base like piperidine.[7]

-

Reduction: The exocyclic carbon-carbon double bond in the DHP intermediate is selectively reduced to yield Pioglitazone. Various reduction methods have been employed, including catalytic hydrogenation (e.g., with Pd/C) or chemical reduction using reagents like sodium borohydride in the presence of a cobalt salt.[10] The cobalt-catalyzed reduction is often preferred on an industrial scale to avoid handling pyrophoric catalysts and high-pressure hydrogenation.[7]

Caption: Final two steps in the synthesis of Pioglitazone.

Experimental Protocol: Knoevenagel Condensation and Reduction

This protocol is a composite of common methods described in the literature.[7][10]

-

Condensation: To a solution of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde (1 mole) and 2,4-thiazolidinedione (1 mole) in ethanol, a catalytic amount of piperidine is added. The mixture is heated to reflux for several hours. Upon cooling, the benzylidene intermediate (DHP) precipitates and is collected by filtration.

-

Reduction: The dried DHP intermediate (1 mole) is suspended in a suitable solvent (e.g., methanol, THF). Sodium borohydride (NaBH₄) and a cobalt salt (e.g., CoCl₂) are added portion-wise while maintaining the temperature. The reaction is stirred until completion (monitored by HPLC).

-

Isolation and Salt Formation: The reaction is quenched, and the product is worked up, often involving extraction and crystallization. For the commercial form, the resulting Pioglitazone base is then treated with hydrochloric acid in a suitable solvent (e.g., ethanol) to form Pioglitazone hydrochloride, which is isolated as a crystalline solid.

Data Summary: Pioglitazone Final Steps

| Step | Substrate | Reagents | Solvent | Conditions | Yield (%) | Reference |

| Condensation | Aldehyde + TZD | Piperidine | Ethanol | Reflux | - | [7] |

| Reduction | DHP Intermediate | NaBH₄, CoCl₂ | Methanol/THF | - | High | [7] |

| Reduction | DHP Intermediate | H₂, Pd/C | - | High Pressure | - |

Conclusion

The synthesis of Pioglitazone relies on a convergent strategy that assembles three key fragments. The preparation of the 2,4-thiazolidinedione core via the Hantzsch synthesis is a well-established and efficient process. The synthesis of the pyridine side-chain precursor, 2-(5-ethyl-2-pyridyl)ethanol, from 5-ethyl-2-methylpyridine presents challenges in terms of yield. The crucial C-O bond formation to link the pyridine and phenyl moieties is effectively achieved through a Williamson ether synthesis, typically requiring activation of the alcohol. The final steps, a Knoevenagel condensation followed by a selective reduction of the exocyclic double bond, are generally high-yielding and have been optimized for industrial-scale production. The choice of reagents and conditions, particularly for the reduction step, is critical for ensuring high purity and avoiding process safety hazards. This review provides a foundational guide to the core synthetic routes for Pioglitazone intermediates, offering a basis for further research and process optimization.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. CN103554053A - Method for preparing 2,4-thiazolidinedione - Google Patents [patents.google.com]

- 4. books.rsc.org [books.rsc.org]

- 5. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. WO2008142706A2 - Novel process for the synthesis of pioglitazone and its salts thereof - Google Patents [patents.google.com]

- 8. Synthesis routes of (5-Ethyl-2-pyridyl)ethanol [benchchem.com]

- 9. US8993773B2 - Process to prepare pioglitazone via several novel intermediates - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine: Synthesis, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine, a key intermediate in the synthesis of the antidiabetic drug Pioglitazone. This document outlines the compound's chemical and physical properties, provides detailed experimental protocols for its synthesis, and offers essential safety and handling guidelines for laboratory and drug development settings.

Chemical and Physical Properties

5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is a solid organic compound. Its known properties are summarized in the table below.

| Property | Value |

| CAS Number | 85583-54-6[1] |

| Molecular Formula | C15H16N2O3[1] |

| Molecular Weight | 272.30 g/mol [1] |

| Appearance | Light yellow to Amber to Dark green powder/crystal[2] |

| Melting Point | 57.0 to 61.0 °C[2] |

| Storage Temperature | +4°C[3] |

Synthesis Protocols

The primary synthesis of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine involves the reaction of 2-(5-ethylpyridin-2-yl)ethanol with 1-fluoro-4-nitrobenzene.

Laboratory Scale Synthesis

Experimental Protocol:

An equimolar mixture of 2-(5-ethylpyridin-2-yl)ethanol, sodium hydride, and 1-fluoro-4-nitrobenzene is stirred at room temperature in dimethylformamide for 10 hours. The resulting product, 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine, can then be crystallized from ethyl acetate.

Caption: Synthesis of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine.

Alternative Synthesis Process

An alternative process involves reacting 2-(5-ethyl-2-pyridyl)ethanol with 1-fluoro-4-nitrobenzene in acetone in the presence of an alkali metal hydroxide, such as sodium hydroxide or potassium hydroxide.[4] The weight ratios between 2-(5-ethyl-2-pyridyl)ethanol and 1-fluoro-4-nitrobenzene are typically in the range of 1:1 to 1:3.[4]

Safety and Handling

Hazard Classification

| Hazard | Classification |

| Transport Hazard Class | 6.1 (Toxic solid) |

| Packing Group | I |

Information based on generic safety data sheets.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is essential.

Caption: Recommended Personal Protective Equipment (PPE).

Handling and Storage

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5]

-

Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition.[5] The container should be tightly sealed.

-

Spills: In case of a spill, use an inert absorbent material to contain it. The contained material should then be transferred to a sealed container for proper disposal.[5]

-

Disposal: Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.[6][7]

First Aid Measures

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[5]

-

Eye Contact: Rinse eyes with water for at least 15 minutes and seek medical attention.[5]

-

Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Toxicological Information

Specific toxicological studies on 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine are not publicly available. However, studies on a structurally related compound, 2-ethyl-4-nitropyridine N-oxide, have shown toxic effects on the blood system in animal studies.[8] This compound also exhibited a pronounced irritating effect on the mucous membranes of the eyes.[8] Given these findings, it is prudent to handle 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine with a high degree of caution, assuming it may have similar toxic properties.

Biological Activity and Signaling Pathways

As 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is primarily a chemical intermediate for the synthesis of other compounds like Pioglitazone, there is no available information on its specific biological activity or its interaction with signaling pathways. Its significance lies in its role as a building block in drug development.[1]

Conclusion

5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is a crucial intermediate in pharmaceutical synthesis. While its direct biological effects are uncharacterized, its chemical properties and synthesis are well-documented. Researchers and drug development professionals must adhere to strict safety protocols when handling this compound, drawing upon best practices for related chemical classes due to the absence of specific toxicological data. The provided synthesis and handling guidelines aim to ensure safe and effective use in a research and development setting.

References

- 1. scbt.com [scbt.com]

- 2. 5-Ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine | 85583-54-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 5-Ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine [lgcstandards.com]

- 4. WO2009133576A1 - A process for the preparation of 4-[2-(5-ethyl-2-pyridyl)ethoxy]nitrobenzene and pioglitazone - Google Patents [patents.google.com]

- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 6. benchchem.com [benchchem.com]

- 7. echemi.com [echemi.com]

- 8. Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide - Gorokhova - Hygiene and Sanitation [rjsocmed.com]

An In-depth Technical Guide on the Solubility of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine, a known impurity of the antidiabetic drug pioglitazone.[1] Due to the limited availability of specific quantitative solubility data for this compound, this document focuses on qualitative solubility analysis derived from the general principles of organic chemistry and data on structurally related compounds. Furthermore, detailed experimental protocols for determining the solubility of organic compounds are provided, alongside a discussion of the relevant biological signaling pathways associated with the parent drug, pioglitazone. This guide aims to serve as a valuable resource for researchers in drug development and analytical chemistry.

Introduction

5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is a chemical entity of significant interest in the pharmaceutical industry, primarily due to its classification as a process impurity in the synthesis of pioglitazone.[1] Pioglitazone is a member of the thiazolidinedione class of drugs used to improve glycemic control in patients with type 2 diabetes.[2] The presence of impurities, even in trace amounts, can impact the safety and efficacy of a drug product. Therefore, understanding the physicochemical properties of impurities, such as their solubility, is crucial for the development of robust purification methods and analytical techniques.

The solubility of a compound in various organic solvents is a fundamental parameter that influences its purification, formulation, and bioavailability. This guide provides an in-depth analysis of the expected solubility of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine and outlines methodologies for its empirical determination.

Predicted Solubility Profile

The principle of "like dissolves like" provides a foundational basis for predicting solubility.[3] Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes. Given the structure of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine, it is anticipated to be soluble in polar aprotic solvents and to have some solubility in both polar protic and non-polar solvents.

Table 1: Predicted Qualitative Solubility of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polarity of these solvents can interact favorably with the polar pyridine and nitro functional groups. DMF and DMSO are particularly strong organic solvents.[4][5] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The pyridine nitrogen can act as a hydrogen bond acceptor, allowing for interaction with protic solvents.[6] |

| Non-Polar | Hexane, Toluene | Low to Moderate | The presence of the ethyl group and aromatic rings provides non-polar character, allowing for some interaction with non-polar solvents.[5] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have an intermediate polarity and are generally good solvents for a wide range of organic compounds.[7][8] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers can act as hydrogen bond acceptors and have moderate polarity.[5] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires empirical testing. The following are detailed methodologies for key experiments to quantify the solubility of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine.

Gravimetric Method (Shake-Flask)

This is a traditional and reliable method for determining thermodynamic equilibrium solubility.[9]

Objective: To determine the mass of the solute that dissolves in a specific volume of a solvent at a constant temperature to form a saturated solution.

Methodology:

-

Preparation: Add an excess amount of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine to a known volume of the organic solvent in a sealed, screw-cap vial or flask.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the container to stand in the constant temperature bath for at least 24 hours to allow the excess solid to sediment.

-

Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to match the experimental temperature. Immediately filter the solution through a syringe filter (e.g., 0.45 µm pore size) into a pre-weighed, clean, and dry container.

-

Solvent Evaporation: Evaporate the solvent from the filtered solution. This can be achieved using a rotary evaporator, a gentle stream of nitrogen, or by placing the container in a vacuum oven at a temperature below the decomposition point of the compound.

-

Mass Determination and Calculation: Once the solvent is completely removed, cool the container in a desiccator to room temperature and weigh it accurately. The mass of the dissolved solid is the difference between the final and initial weights of the container. The solubility is then calculated in terms of mg/mL or g/100 mL.

UV/Vis Spectrophotometry Method

This method is suitable for compounds with a chromophore and can be faster than the gravimetric method.

Objective: To determine the concentration of the solute in a saturated solution by measuring its absorbance of light.

Methodology:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine in the chosen solvent. Scan the solution using a UV/Vis spectrophotometer to determine the λmax. The nitro-aromatic moiety is expected to provide a strong UV-Vis signal.

-

Calibration Curve: Prepare a series of standard solutions of the compound in the same solvent with known concentrations. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.

-

Saturated Solution Preparation and Analysis: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2). After equilibration and phase separation, withdraw a clear aliquot of the supernatant and filter it.

-

Dilution and Measurement: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. The solubility of the compound in the saturated solution is then calculated by taking the dilution factor into account.[4]

Visualization of Workflows and Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

Pioglitazone and the PPARγ Signaling Pathway

As 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is an impurity of pioglitazone, understanding the mechanism of action of the parent drug is relevant. Pioglitazone is a potent agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[10][11] The interaction of pioglitazone with PPARγ leads to the transcription of genes that enhance insulin sensitivity.[12] The potential for impurities to interact with this or other signaling pathways is a key consideration in drug safety.

Conclusion

While quantitative solubility data for 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine in various organic solvents remains to be experimentally determined and published, this guide provides a robust framework for its qualitative prediction. The amphiphilic nature of the molecule suggests solubility across a range of solvents, with a higher affinity for polar aprotic and chlorinated solvents. The detailed experimental protocols provided herein offer a clear path for researchers to obtain precise quantitative solubility data. Furthermore, the contextual information regarding the PPARγ signaling pathway of the parent compound, pioglitazone, highlights the importance of characterizing such impurities in drug development. This guide serves as a foundational resource for scientists and professionals engaged in the analysis and control of pharmaceutical impurities.

References

- 1. researchgate.net [researchgate.net]

- 2. Pioglitazone | C19H20N2O3S | CID 4829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. researchgate.net [researchgate.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. solubility experimental methods.pptx [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. diabetesonthenet.com [diabetesonthenet.com]

Molecular weight and formula of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine

This guide provides comprehensive technical information on 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine, a compound of interest for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular characteristics of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine are summarized below.

| Property | Value |

| Molecular Formula | C₁₅H₁₆N₂O₃[1][2][3][4] |

| Molecular Weight | 272.30 g/mol [1][2][3] |

| Exact Mass | 272.30 g/mol [1] |

| CAS Number | 85583-54-6[1][2][3] |

| Melting Point | 53-55 °C[3] |

Synthesis Protocol

A documented method for the synthesis of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has been reported.[5] This protocol involves the reaction of 2-(5-ethylpyridin-2-yl)ethanol with 1-fluoro-4-nitrobenzene in the presence of a strong base.

Materials:

-

2-(5-ethylpyridin-2-yl)ethanol

-

Sodium hydride (NaH)

-

1-fluoro-4-nitrobenzene

-

Dimethylformamide (DMF)

-

Ethyl acetate

Procedure: An equimolar mixture of 2-(5-ethylpyridin-2-yl)ethanol (1.5 g, 10 mmol), sodium hydride (0.29 g, 12 mmol), and 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol) was stirred in dimethylformamide at room temperature for 10 hours.[5] The resulting product, 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine, was then crystallized from ethyl acetate.[5]

Experimental Workflow

The synthesis process can be visualized as a straightforward workflow involving the reaction of starting materials followed by purification.

References

Methodological & Application

Synthesis of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine from 2-(5-ethylpyridin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine from 2-(5-ethylpyridin-2-yl)ethanol. Two primary synthetic routes are presented: the Williamson ether synthesis and the Mitsunobu reaction. This compound is a key intermediate in the synthesis of various biologically active molecules. These protocols are intended to offer comprehensive guidance on the necessary reagents, reaction conditions, purification techniques, and expected outcomes.

Introduction

5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is a crucial building block in medicinal chemistry and drug development. Its synthesis from 2-(5-ethylpyridin-2-yl)ethanol is a key step in the preparation of more complex molecules. The ether linkage in the target molecule is typically formed through nucleophilic substitution reactions. This application note details two effective methods for this transformation: the Williamson ether synthesis, a classic and widely used method for forming ethers, and the Mitsunobu reaction, which offers an alternative under milder, neutral conditions. The choice of method may depend on the availability of reagents, desired reaction conditions, and scalability.

Chemical Reaction Pathway

Caption: Synthetic routes to 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine.

Experimental Protocols

Two primary protocols for the synthesis of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine are presented below.

Protocol 1: Williamson Ether Synthesis

This method involves the deprotonation of the alcohol followed by a nucleophilic substitution reaction with an activated nitrobenzene derivative.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) |

| 2-(5-ethylpyridin-2-yl)ethanol | 151.21 | 10 |

| Sodium Hydride (60% dispersion in oil) | 24.00 | 12 |

| 1-Fluoro-4-nitrobenzene | 141.10 | 10 |

| Anhydrous Dimethylformamide (DMF) | - | 50 mL |

| Ethyl Acetate | - | As needed |

| Saturated Sodium Bicarbonate Solution | - | As needed |

| Brine | - | As needed |

| Anhydrous Magnesium Sulfate | - | As needed |

Procedure:

-

To a stirred suspension of sodium hydride (0.48 g, 12 mmol, 60% dispersion) in anhydrous DMF (20 mL) under a nitrogen atmosphere, add a solution of 2-(5-ethylpyridin-2-yl)ethanol (1.51 g, 10 mmol) in anhydrous DMF (10 mL) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Add a solution of 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol) in anhydrous DMF (20 mL) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 10 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Expected Yield:

While a specific yield for this reaction is not detailed in the immediate literature, typical laboratory yields for Williamson ether synthesis range from 50-95%.[1]

Protocol 2: Mitsunobu Reaction

This reaction proceeds under neutral conditions and offers an alternative to the base-mediated Williamson ether synthesis.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) |

| 2-(5-ethylpyridin-2-yl)ethanol | 151.21 | 10 |

| 4-Nitrophenol | 139.11 | 10 |

| Triphenylphosphine (PPh3) | 262.29 | 15 |

| Diethyl azodicarboxylate (DEAD) | 174.15 | 15 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL |

| Ethyl Acetate | - | As needed |

| Saturated Sodium Bicarbonate Solution | - | As needed |

| Brine | - | As needed |

| Anhydrous Sodium Sulfate | - | As needed |

Procedure:

-

Dissolve 2-(5-ethylpyridin-2-yl)ethanol (1.51 g, 10 mmol), 4-nitrophenol (1.39 g, 10 mmol), and triphenylphosphine (3.94 g, 15 mmol) in anhydrous THF (100 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethyl azodicarboxylate (2.61 g, 15 mmol) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to remove triphenylphosphine oxide and other byproducts.

Expected Yield:

Yields for Mitsunobu reactions can be variable depending on the substrates, but are often in the range of 60-90% for straightforward etherifications.

Experimental Workflow

Caption: A generalized workflow for chemical synthesis.

Product Characterization

The final product, 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine, should be characterized to confirm its identity and purity.

Physical Properties:

| Property | Value |

| Molecular Formula | C15H16N2O3 |

| Molecular Weight | 272.30 g/mol |

| Appearance | Light yellow to amber crystalline solid |

| Melting Point | 53-55 °C |

Spectroscopic Data:

While specific, experimentally derived spectra for this exact synthesis were not found in the search results, typical expected spectroscopic data based on the structure are provided below.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 8.30-8.10 (m, 2H, Ar-H ortho to NO₂)

-

δ 8.20-8.00 (d, 1H, Pyridine-H6)

-

δ 7.50-7.30 (m, 1H, Pyridine-H4)

-

δ 7.10-6.90 (m, 3H, Ar-H meta to NO₂ and Pyridine-H3)

-

δ 4.50-4.30 (t, 2H, -O-CH₂-)

-

δ 3.20-3.00 (t, 2H, -CH₂-Py)

-

δ 2.70-2.50 (q, 2H, -CH₂-CH₃)

-

δ 1.30-1.10 (t, 3H, -CH₂-CH₃)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 164.0 (C-O of phenoxy)

-

δ 158.0 (C2 of pyridine)

-

δ 148.0 (C6 of pyridine)

-

δ 141.5 (C-NO₂)

-

δ 137.0 (C4 of pyridine)

-

δ 134.0 (C5 of pyridine)

-

δ 125.5 (CH ortho to NO₂)

-

δ 121.0 (C3 of pyridine)

-

δ 114.5 (CH meta to NO₂)

-

δ 67.0 (-O-CH₂-)

-

δ 38.0 (-CH₂-Py)

-

δ 25.5 (-CH₂-CH₃)

-

δ 15.0 (-CH₂-CH₃)

-

-

Mass Spectrometry (ESI+):

-

m/z 273.12 [M+H]⁺

-

Conclusion

The synthesis of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine can be effectively achieved from 2-(5-ethylpyridin-2-yl)ethanol using either the Williamson ether synthesis or the Mitsunobu reaction. The choice of protocol will depend on the specific requirements of the researcher, including desired reaction conditions and available equipment. The provided protocols offer a detailed guide to performing these syntheses and characterizing the final product. Careful execution of the experimental procedures and purification steps is crucial for obtaining a high yield and purity of the target compound.

References

Application Notes and Protocols for the Williamson Ether Synthesis of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine, a key intermediate in the synthesis of various biologically active compounds. The described method is a Williamson ether synthesis, a robust and widely used reaction in organic chemistry.

Introduction

The Williamson ether synthesis is a versatile and straightforward method for preparing ethers, proceeding via an S\textsubscript{N}2 reaction between an alkoxide and a primary alkyl halide or other electrophile with a good leaving group.[1] This protocol details the synthesis of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine from 2-(5-ethylpyridin-2-yl)ethanol and 1-fluoro-4-nitrobenzene using sodium hydride as a base in dimethylformamide (DMF).

Data Presentation

Reactant and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2-(5-ethylpyridin-2-yl)ethanol | C₉H₁₃NO | 151.21 | Starting Material (Nucleophile Precursor) |

| 1-Fluoro-4-nitrobenzene | C₆H₄FNO₂ | 141.10 | Starting Material (Electrophile) |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | Base |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |

| 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine | C₁₅H₁₆N₂O₃ | 272.30 | Product |

Reaction Conditions Summary

| Parameter | Value |

| Temperature | Room Temperature |

| Reaction Time | 10 hours |

| Solvent | Dimethylformamide (DMF) |

| Base | Sodium Hydride |

| Molar Ratio (Alcohol:Base:Aryl Halide) | 1 : 1.2 : 1 |

Expected Product Characterization

| Analysis | Expected Result |

| Melting Point | 53 °C[2] |

| ¹H NMR (CDCl₃, predicted) | δ (ppm): 8.3 (d, 1H, pyridine-H6), 8.2 (d, 2H, Ar-H ortho to NO₂), 7.5 (dd, 1H, pyridine-H4), 7.2 (d, 1H, pyridine-H3), 7.0 (d, 2H, Ar-H meta to NO₂), 4.4 (t, 2H, -O-CH₂-), 3.2 (t, 2H, -CH₂-pyridine), 2.7 (q, 2H, -CH₂-CH₃), 1.3 (t, 3H, -CH₂-CH₃) |

| ¹³C NMR (CDCl₃, predicted) | δ (ppm): 164.0, 158.0, 147.0, 141.5, 137.0, 126.0, 125.5, 122.0, 114.5, 67.0, 37.0, 26.0, 15.5 |

| IR (KBr, cm⁻¹) | Characteristic Peaks: ~3100-3000 (Aromatic C-H stretch), ~2970-2850 (Aliphatic C-H stretch), ~1590, 1490 (Aromatic C=C stretch), ~1520, 1340 (N-O stretch of nitro group), ~1250 (Aryl ether C-O stretch) |

| Mass Spectrometry (EI) | m/z: 272 (M⁺) |

Experimental Protocols

Materials and Equipment

-

2-(5-ethylpyridin-2-yl)ethanol

-

1-Fluoro-4-nitrobenzene

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Methanol

-

Deionized water

-

Saturated brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Argon or nitrogen gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum filtration

-

Melting point apparatus

-

NMR spectrometer, IR spectrometer, Mass spectrometer

Synthesis of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine

1. Reaction Setup: a. A dry round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (argon or nitrogen). b. Anhydrous DMF is added to the flask.

2. Formation of the Alkoxide: a. To the stirred DMF, carefully add sodium hydride (1.2 equivalents). Caution: Sodium hydride is highly reactive and flammable. Handle in an inert atmosphere and away from moisture. b. Slowly add a solution of 2-(5-ethylpyridin-2-yl)ethanol (1.0 equivalent) in anhydrous DMF to the sodium hydride suspension at room temperature. c. Stir the mixture at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.

3. Williamson Ether Synthesis: a. To the resulting alkoxide solution, add 1-fluoro-4-nitrobenzene (1.0 equivalent) dropwise at room temperature. b. Stir the reaction mixture at room temperature for 10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

4. Work-up Procedure: a. After the reaction is complete, cool the flask in an ice bath. b. Slowly and carefully quench the reaction by the dropwise addition of methanol to destroy any unreacted sodium hydride. c. Remove the DMF under reduced pressure using a rotary evaporator. d. To the residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer). e. Combine the organic layers and wash with deionized water, followed by a saturated brine solution. f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. g. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

5. Purification: a. The crude product can be purified by crystallization from ethyl acetate.[2] b. Dissolve the crude solid in a minimal amount of hot ethyl acetate. c. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. d. Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

6. Characterization: a. Determine the melting point of the purified product. b. Obtain ¹H NMR, ¹³C NMR, IR, and mass spectra to confirm the structure and purity of the final compound.

Mandatory Visualizations

References

Application of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine in Drug Discovery: A Synthetic Intermediate for the Antidiabetic Drug Pioglitazone

Application Notes

5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is a crucial chemical intermediate whose primary application in drug discovery is in the synthesis of Pioglitazone, a potent and widely used oral antidiabetic agent.[1] Pioglitazone belongs to the thiazolidinedione class of drugs, which are known for their insulin-sensitizing effects. The role of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is therefore integral to the manufacturing process of this important therapeutic agent for type 2 diabetes mellitus.

The synthesis of Pioglitazone from this intermediate involves a multi-step process, which is a key focus for pharmaceutical chemists aiming to optimize the production of this drug. The structural integrity and purity of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine are paramount as they directly impact the yield and purity of the final active pharmaceutical ingredient (API), Pioglitazone. Consequently, this compound is of significant interest to researchers and professionals in process chemistry and drug manufacturing. While it is also considered an intermediate for other biologically active heterocycles, its most prominent role is in the Pioglitazone synthesis pathway.[1] It is also identified as a potential impurity in the final Pioglitazone product, making its monitoring and control essential during drug manufacturing.

It is important to note that 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is not intended for direct therapeutic or diagnostic use. Its significance lies in its utility as a building block in the chemical synthesis of a clinically approved drug. Therefore, research and development efforts involving this compound are typically focused on its synthesis, purification, and subsequent conversion to Pioglitazone.

Mechanism of Action of the Final Product: Pioglitazone

Pioglitazone exerts its therapeutic effects by acting as a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue, as well as in skeletal muscle and the liver. Activation of PPARγ by Pioglitazone leads to the regulation of gene transcription involved in glucose and lipid metabolism. This results in enhanced insulin sensitivity and improved glycemic control. The binding of Pioglitazone to PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA response elements, modulating the expression of target genes. This ultimately leads to an increase in glucose uptake in peripheral tissues and a decrease in hepatic glucose production.

Quantitative Data

There is no publicly available quantitative data regarding the direct biological activity of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine, such as IC50 or binding affinity values. This is because the compound is primarily utilized as a synthetic intermediate and is not typically evaluated for its own pharmacological effects. The relevant quantitative data would pertain to the final drug product, Pioglitazone.

Experimental Protocols

The following protocols describe the synthesis of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine and its subsequent conversion to Pioglitazone.

Protocol 1: Synthesis of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine

This protocol is adapted from the synthesis described in the literature.[1]

Materials:

-

2-(5-ethylpyridin-2-yl)ethanol

-

Sodium hydride (NaH)

-

1-fluoro-4-nitrobenzene

-

Dimethylformamide (DMF)

-

Ethyl acetate

Procedure:

-

In a suitable reaction vessel, prepare an equimolar mixture of 2-(5-ethylpyridin-2-yl)ethanol (e.g., 1.5 g, 10 mmol) and 1-fluoro-4-nitrobenzene (e.g., 1.41 g, 10 mmol) in dimethylformamide.

-

To this mixture, carefully add sodium hydride (e.g., 0.29 g, 12 mmol) in portions at room temperature with stirring.

-

Continue stirring the reaction mixture at room temperature for 10 hours.

-

Upon completion of the reaction (monitored by a suitable method such as thin-layer chromatography), the title compound, 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine, is obtained.

-

The crude product can be purified by crystallization from ethyl acetate.

Protocol 2: Synthesis of Pioglitazone from 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine

This protocol is a generalized multi-step procedure based on common synthetic routes for Pioglitazone.

Step 1: Reduction of the Nitro Group to an Amine

-